molecular formula C13H16N2 B1266987 2-(Piperidin-2-yl)-1h-indole CAS No. 20862-83-3

2-(Piperidin-2-yl)-1h-indole

Cat. No.: B1266987
CAS No.: 20862-83-3
M. Wt: 200.28 g/mol
InChI Key: BNKHEDZUOBHGMW-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)-1h-indole is a heterocyclic compound that features both an indole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the piperidine ring is often found in compounds with biological activity.

Mechanism of Action

Target of Action

2-(Piperidin-2-yl)-1h-indole is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that the active component with the piperidine moiety can develop a stable hydrophobic interaction with the ikkb catalytic pocket . This interaction could potentially lead to changes in the function of the target, influencing the biological processes it’s involved in.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

One study found that a new analog of a piperidine derivative possessed better ikkb inhibitory properties than the reference drug . This suggests that this compound could potentially have similar inhibitory effects, depending on its specific structure and targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)-1h-indole typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring. The piperidine ring can then be introduced through various methods, such as nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the introduction of the piperidine ring using efficient and scalable methods. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)-1h-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group on the indole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

2-(Piperidin-2-yl)-1h-indole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

2-(Piperidin-2-yl)-1h-indole can be compared with other similar compounds, such as:

    Methylphenidate: A stimulant used in the treatment of ADHD, which also contains a piperidine ring.

    2-(Piperidin-2-yl)pyridine: Another compound with a piperidine ring, used in various chemical and biological studies.

The uniqueness of this compound lies in its combination of the indole and piperidine rings, which can confer distinct pharmacological properties and make it a valuable compound for research and development.

Properties

IUPAC Name

2-piperidin-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-2,5-6,9,12,14-15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKHEDZUOBHGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20862-83-3
Record name 20862-83-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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